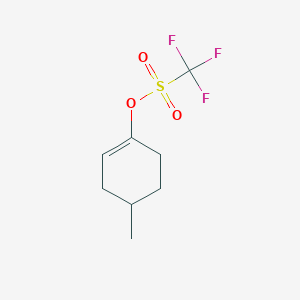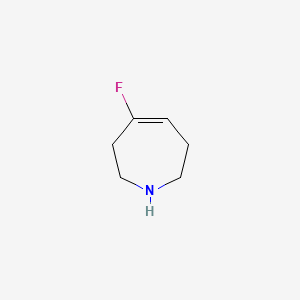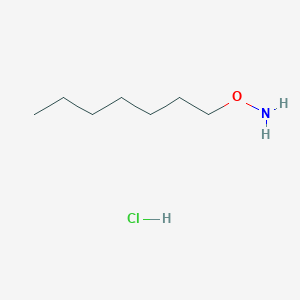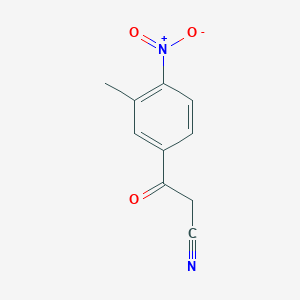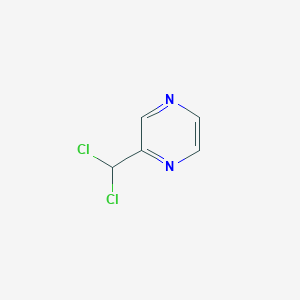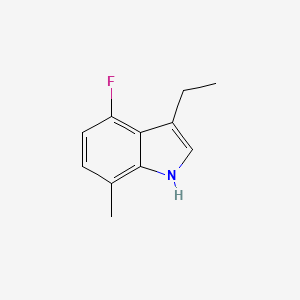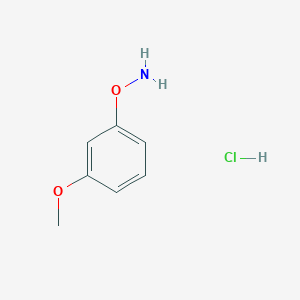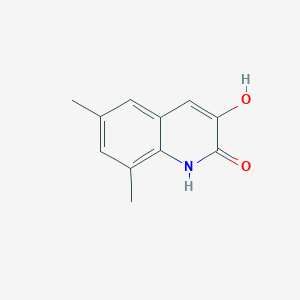
3-Hydroxy-6,8-dimethylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-6,8-dimethylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one can be achieved through several methods, including:
Cyclization Reactions: Starting from appropriate aniline derivatives and undergoing cyclization reactions.
Condensation Reactions: Using aldehydes or ketones with amines followed by cyclization.
Industrial Production Methods
Industrial production may involve optimized versions of the above methods, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Medicinal Chemistry: As a scaffold for developing new drugs with antimicrobial, antiviral, or anticancer properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of organic semiconductors or other advanced materials.
作用机制
The mechanism of action of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.
6-Methylquinoline: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
3-Hydroxy-6,8-dimethylquinolin-2(1H)-one’s uniqueness lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other quinoline derivatives.
属性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
3-hydroxy-6,8-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-6-3-7(2)10-8(4-6)5-9(13)11(14)12-10/h3-5,13H,1-2H3,(H,12,14) |
InChI 键 |
RWIUYHBZBCUDJU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




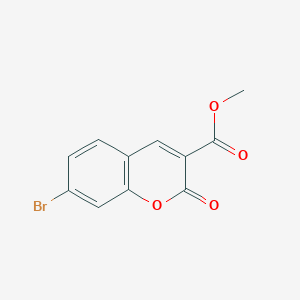

![6-Amino-9-[2-(p-tolyloxy)propyl]-9H-purine](/img/structure/B13701943.png)
